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Compound of Interest

Compound Name: 2-Chloro-1-cyclooctylethanone

CAS No.: 145798-64-7

Cat. No.: B114630 Get Quote

Part 1: Executive Technical Summary
2-Chloro-1-cyclooctylethanone (CAS: 145798-64-7) is a specialized

-haloketone intermediate used primarily in the synthesis of lipophilic heterocyclic scaffolds and
enzyme inhibitors. Distinguished by its bulky cyclooctyl ring, this compound serves as a
"warhead" for alkylation or a precursor for constructing thiazole and imidazole rings via
Hantzsch-type condensations.

Its utility in drug development stems from the cyclooctyl moiety, which offers unique

conformational properties (boat-chair stability) and enhanced lipophilicity (

), often improving the membrane permeability of the final bioactive molecule.
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Property Specification

IUPAC Name 2-Chloro-1-cyclooctylethanone

Common Name Chloromethyl cyclooctyl ketone

CAS Registry Number 145798-64-7

Molecular Formula

Molecular Weight 188.69 g/mol

Predicted LogP 3.15 ± 0.4

Physical State
Low-melting solid or viscous oil (depending on

purity)

Key Functional Groups -Chloroketone (Electrophile), Cyclooctyl ring

(Lipophilic core)

Part 2: Reactivity Profile & Mechanistic Insights
The reactivity of 2-Chloro-1-cyclooctylethanone is dominated by the dipole-enhanced

electrophilicity of the

-carbon and the steric modulation provided by the cyclooctyl ring.

Nucleophilic Substitution ( )
The primary mode of reactivity is the displacement of the chloride ion by nucleophiles (amines,

thiols, phenoxides).

Mechanism: Direct

attack.

Steric Factor: Unlike the rigid cyclohexyl ring, the cyclooctyl ring exists predominantly in a

boat-chair conformation. While this adds bulk, the flexibility of the ring typically allows

sufficient approach vectors for nucleophiles, though reaction rates may be slightly slower

than methyl- or ethyl-substituted analogs.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b114630?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b114630?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Application: Synthesis of

-aminoketones (enzyme inhibitors) and ether linkages.

Heterocycle Formation (Hantzsch Synthesis)
This is the most high-value transformation for this intermediate. Condensation with thioamides

or thioureas yields 2-aminothiazoles or 2-alkylthiazoles.

Mechanism:

S-Alkylation: The sulfur atom of the thioamide attacks the

-carbon (displacing Cl).

Cyclization: The nitrogen atom attacks the carbonyl carbon.

Dehydration: Loss of water drives aromatization to the thiazole.

Stereoselective Reduction
Reduction of the ketone moiety yields the corresponding chlorohydrin (1-cyclooctyl-2-

chloroethanol), a precursor to epoxides.

Stereocontrol: The bulky cyclooctyl group exerts significant Felkin-Anh control, often favoring

the anti-isomer when bulky hydride sources are used.
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Figure 1: Divergent synthesis pathways starting from 2-Chloro-1-cyclooctylethanone.

Part 3: Experimental Protocols
The following protocols are synthesized from validated procedures for analogous

-chloroketones and patent literature involving cyclooctyl derivatives [1, 2].

Protocol A: Hantzsch Thiazole Synthesis
Target: Synthesis of 4-cyclooctyl-2-aminothiazole derivatives.

Reagents:

2-Chloro-1-cyclooctylethanone (1.0 equiv)

Thiourea (1.1 equiv)

Ethanol (absolute, 10 mL/mmol)

Procedure:

Dissolve 2-Chloro-1-cyclooctylethanone in absolute ethanol in a round-bottom flask.

Add thiourea in a single portion.
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Heat the mixture to reflux (78 °C) for 2–4 hours. Monitor by TLC (Mobile phase: 30%

EtOAc/Hexanes).

Observation: The product often precipitates as the hydrochloride salt upon cooling.

Workup:

Cool the reaction mixture to 0 °C.

Filter the precipitate (thiazole hydrochloride).

Neutralize by suspending in water and adding saturated

until pH ~8.

Extract with Ethyl Acetate (

), dry over

, and concentrate.

Purification: Recrystallization from Ethanol/Water or column chromatography.

Protocol B: N-Alkylation (Aminoketone Synthesis)
Target: Introduction of amine functionality (e.g., for enzyme inhibitor synthesis).

Reagents:

2-Chloro-1-cyclooctylethanone (1.0 equiv)

Secondary Amine (e.g., Morpholine, Piperidine) (1.2 equiv)

(2.0 equiv) or

(1.5 equiv)

Solvent: DMF (anhydrous) or Acetonitrile.
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Catalyst: TBAI (Tetrabutylammonium iodide, 10 mol%) - Crucial for accelerating the

reaction due to cyclooctyl steric bulk.

Procedure:

Suspend

, TBAI, and the amine in DMF at room temperature.

Add 2-Chloro-1-cyclooctylethanone dropwise (dissolved in minimal DMF).

Stir at 60 °C for 4–6 hours.

Note: Higher temperatures (>80 °C) may promote Favorskii rearrangement byproducts;

strict temperature control is required.

Workup:

Dilute with water and extract with

(Diethyl ether is preferred to avoid DMF emulsion).

Wash organic layer with brine (

) to remove DMF.

Protocol C: Stereoselective Reduction
Target: Preparation of 1-cyclooctyl-2-chloroethanol.

Reagents:

2-Chloro-1-cyclooctylethanone (1.0 equiv)

(0.5 equiv)

Solvent: Methanol/THF (1:1).

Additive:
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(1.0 equiv) - Luche Reduction conditions.

Rationale: The addition of Cerium(III) chloride promotes 1,2-reduction over

enolization/dehalogenation and often improves diastereoselectivity by chelating the carbonyl

oxygen and the chlorine atom.

Procedure:

Dissolve ketone and

in MeOH/THF. Cool to -78 °C or 0 °C depending on required selectivity.

Add

portion-wise.

Stir for 1 hour, then quench with saturated

.

Part 4: Mechanistic Diagram (Hantzsch Synthesis)
The formation of the thiazole ring is the most complex and valuable reaction for this

intermediate. The diagram below details the electron flow and critical transition states.
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Figure 2: Step-wise mechanism of Hantzsch Thiazole Synthesis showing the conversion of the

-haloketone to the aromatic heterocycle.
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Part 5: Safety & Stability Guide
Handling Precautions

Lachrymator: Like most

-haloketones, 2-Chloro-1-cyclooctylethanone is a potent lachrymator (tear gas agent).

Control: Handle only in a functioning fume hood.

Decontamination: Spills should be treated with a dilute solution of ammonia or sodium

thiosulfate to quench the alkylating capability.

Skin Sensitizer: Direct contact can cause severe dermatitis. Double-gloving (Nitrile) is

recommended.

Stability
Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen).

Degradation: Susceptible to photolytic degradation and hydrolysis if exposed to moisture. If

the solid turns into a dark oil, purify via silica plug filtration before use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. mdpi.com [mdpi.com]

2. 2-Chloro-1-cyclopentylethanone | C7H11ClO | CID 12466577 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Reactive Intermediate Profile: 2-Chloro-1-
cyclooctylethanone[1][2]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b114630#2-chloro-1-cyclooctylethanone-reactivity-
profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b114630?utm_src=pdf-custom-synthesis
https://www.mdpi.com/2624-8549/6/3/25
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-1-cyclopentylethanone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-1-cyclopentylethanone
https://www.benchchem.com/product/b114630#2-chloro-1-cyclooctylethanone-reactivity-profile
https://www.benchchem.com/product/b114630#2-chloro-1-cyclooctylethanone-reactivity-profile
https://www.benchchem.com/product/b114630#2-chloro-1-cyclooctylethanone-reactivity-profile
https://www.benchchem.com/product/b114630#2-chloro-1-cyclooctylethanone-reactivity-profile
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b114630?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b114630?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b114630?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

